PC-3 Antiproliferative Baseline: Piperidinylmethyl Aurone 8a vs Parent Aurone 2a and C-7 Variants
In a single-study head-to-head comparison, the target compound 8a (1-piperidinylmethyl, unsubstituted benzylidene) inhibited PC-3 cell proliferation by 6.5 ± 19.5% at 10 µM, which is statistically indistinguishable from the parent aurone 2a (C-7 = H, 7.1 ± 22.6%) [1]. In contrast, the diisopropylaminomethyl analog 6d (bearing a 3,4-methylenedioxybenzylidene) achieved 84.5 ± 0% inhibition at 10 µM with an IC50 of 8.8 ± 0.1 µM, and the acetoxymethyl derivative 12c (3,4-dimethoxybenzylidene) showed an IC50 of 0.74 ± 0.03 µM [1]. Cisplatin in the same assay exhibited an IC50 > 10 µM [1]. This establishes compound 8a as a low-activity reference point that defines the baseline effect of introducing a piperidinylmethyl group without benzylidene substitution.
| Evidence Dimension | Inhibition of PC-3 prostate cancer cell proliferation at 10 µM |
|---|---|
| Target Compound Data | 6.5 ± 19.5% inhibition (compound 8a); no IC50 determinable |
| Comparator Or Baseline | Parent 2a: 7.1 ± 22.6% inhibition; 6d: 84.5 ± 0% inhibition, IC50 8.8 ± 0.1 µM; 12c: IC50 0.74 ± 0.03 µM; Cisplatin: IC50 > 10 µM |
| Quantified Difference | 8a vs 2a: ∆ = −0.6 percentage points (not significant); 8a vs 6d: ∆ = −78.0 percentage points; 8a vs 12c: IC50 difference >13.5-fold (not calculable for 8a) |
| Conditions | PC-3 prostate cancer cell line; 10 µM compound concentration; cell proliferation assay; data reported as mean ± SD |
Why This Matters
Compound 8a serves as a critical negative-control reference standard for aurone Mannich base SAR studies, enabling researchers to isolate the contribution of benzylidene substitution to antiproliferative activity.
- [1] Khosravani L, et al. Efficient Synthesis of Aurone Mannich Bases and Evaluation of their Antineoplastic Activity in PC-3 Prostate Cancer Cells. Chemical Papers. 2018;72(10):2443-2456. DOI: 10.1007/s11696-018-0485-8 View Source
